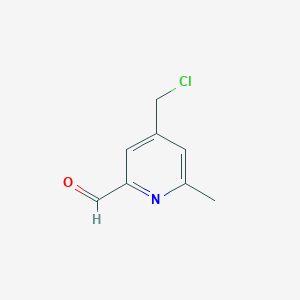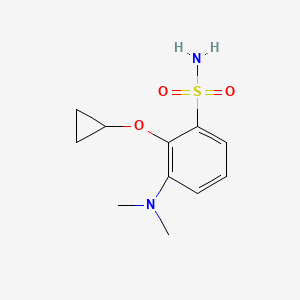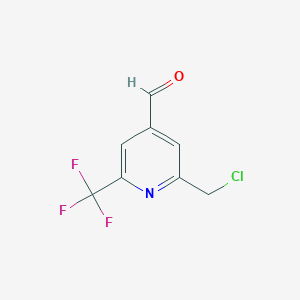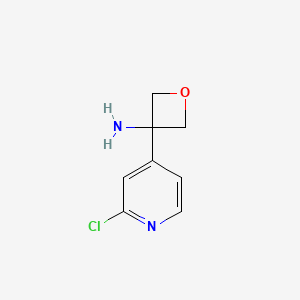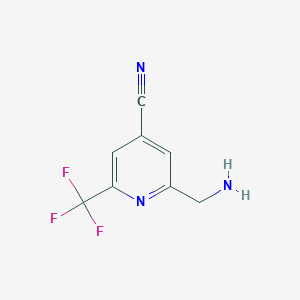
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile is a chemical compound characterized by the presence of an aminomethyl group, a trifluoromethyl group, and an isonicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form intermediates that participate in various chemical reactions, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted isonicotinonitriles and related fluorinated compounds. Examples include:
Trifluoromethyl-substituted amines: These compounds share the trifluoromethyl group and exhibit similar reactivity.
Fluorinated isonicotinonitriles: These compounds have similar core structures but differ in the substituents attached to the core.
Uniqueness
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H6F3N3 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-2-5(3-12)1-6(4-13)14-7/h1-2H,4,13H2 |
Clé InChI |
UCNGTWOCJUMOCI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


